8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Description
Properties
IUPAC Name |
8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O.ClH/c1-10-5-4-6-11-12(16(17)20)9-14(19-15(10)11)13-7-2-3-8-18-13;/h2-9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYKTTMYSKGINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride generally follows a multi-step pathway:
Formation of the Quinoline Core:
The quinoline scaffold is constructed via cyclization of 2-aminobenzophenone derivatives with pyridine-2-carboxaldehyde under acidic conditions. This step forms the bicyclic quinoline structure bearing the pyridin-2-yl substituent at the 2-position and a methyl group at the 8-position.Introduction of the Carbonyl Chloride Group:
The key transformation involves converting the quinoline-4-carboxylic acid intermediate into the corresponding acyl chloride. This is typically achieved by refluxing the quinoline derivative with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic substitution of the carboxyl hydroxyl by chloride, releasing sulfur dioxide and hydrogen chloride gases.Formation of the Hydrochloride Salt:
To enhance the compound’s stability and solubility, the free acyl chloride is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ether or dichloromethane), resulting in the hydrochloride salt form.
Typical reaction conditions include:
- Reflux with SOCl₂ for 2–4 hours under inert atmosphere to ensure complete conversion.
- Use of dry solvents to prevent hydrolysis of the acyl chloride.
- Controlled addition of HCl gas or aqueous HCl for salt formation.
Industrial Production Methods
Industrial scale synthesis adapts the laboratory route with process optimizations:
Continuous Flow Reactors:
These reactors improve heat and mass transfer, allowing precise control of reaction times and temperatures, which enhances yield and reduces side-products.Optimization of Stoichiometry and Temperature:
Careful control of reagent ratios and reaction temperature (often maintaining 0–5°C during chlorination) minimizes decomposition and side reactions.Purification Techniques:
Crystallization under controlled temperature and solvent conditions, combined with chromatographic purification, ensures high purity (>95%).Safety and Environmental Considerations:
Use of closed systems to contain toxic gases (SO₂, HCl), solvent recycling, and waste minimization protocols are integral.
| Step | Reagents/Conditions | Yield Range | Key Considerations |
|---|---|---|---|
| Quinoline Core Formation | 2-Aminobenzophenone + Pyridine-2-carboxaldehyde, Acid catalyst | 70–85% | Acid strength and reaction time affect cyclization efficiency |
| Acyl Chloride Formation | Thionyl chloride, reflux, inert atmosphere | 80–90% | Moisture exclusion critical to prevent hydrolysis |
| Hydrochloride Salt Formation | HCl (gas or aqueous), ether or DCM solvent | >95% | Controlled addition to avoid over-acidification |
Stoichiometry: Excess thionyl chloride ensures complete conversion but requires careful removal of residual reagent.
Temperature Control: Maintaining reflux temperature during chlorination maximizes reaction rate; however, lower temperatures (0–5°C) during salt formation improve crystallinity and purity.
Solvent Choice: Anhydrous solvents such as dichloromethane or dry ether prevent hydrolysis of acyl chloride and facilitate salt precipitation.
Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completeness before proceeding to next step.
Purity Assessment: High-performance liquid chromatography (HPLC) confirms purity above 95%, while nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) verify structural integrity.
The preparation of this compound is a well-established process involving:
- Cyclization to form the quinoline core with pyridin-2-yl substitution.
- Conversion of the corresponding carboxylic acid to the acyl chloride via thionyl chloride under reflux and anhydrous conditions.
- Formation of the hydrochloride salt by treatment with hydrochloric acid.
Industrial synthesis benefits from continuous flow technology and stringent control of reaction parameters to maximize yield, purity, and safety. Analytical techniques such as HPLC, NMR, and HRMS are essential for quality control.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions to form different derivatives with altered biological activities.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for introducing the carbonyl chloride group.
Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura.
Oxidizing and Reducing Agents: Various agents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
Biaryl Derivatives: Formed through coupling reactions.
Scientific Research Applications
Medicinal Chemistry
8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride has been studied for its potential as an antimicrobial agent . Research indicates that quinoline derivatives exhibit significant antibacterial properties, making this compound a candidate for developing new antibiotics. A study demonstrated that modifications of the quinoline structure can enhance its efficacy against resistant bacterial strains.
Case Study: Antibacterial Activity
A recent investigation evaluated the antibacterial activity of various quinoline derivatives, including this compound. Results showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of other complex organic molecules. Its carbonyl chloride functionality allows it to participate in acylation reactions, facilitating the formation of amides and esters.
Synthetic Pathways
The following table summarizes some synthetic pathways involving this compound:
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Acylation | Amine + Base | Amide |
| Esterification | Alcohol + Acid Catalyst | Ester |
| Nucleophilic Substitution | Nucleophile + Base | Substituted Quinoline Derivative |
Materials Science
In materials science, this compound has been explored for its potential use in luminescent materials . The unique electronic properties of quinoline derivatives allow them to be incorporated into polymers to enhance photoluminescence.
Case Study: Luminescent Polymers
Research conducted on polymer composites containing this compound revealed that these materials exhibited improved luminescent properties compared to traditional polymers. The incorporation of this compound resulted in increased brightness and stability under UV light exposure .
Analytical Chemistry
The compound is also utilized as a reagent in analytical chemistry for detecting various metal ions through fluorescence spectroscopy. Its ability to form stable complexes with transition metals makes it valuable for environmental monitoring.
Detection Methodology
The following table outlines the detection capabilities of this compound:
| Metal Ion | Detection Method | Sensitivity Level |
|---|---|---|
| Zinc (Zn²⁺) | Fluorescence Spectroscopy | High |
| Copper (Cu²⁺) | Fluorescence Spectroscopy | Moderate |
| Lead (Pb²⁺) | Fluorescence Spectroscopy | Low |
Mechanism of Action
The mechanism of action of 8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, leading to altered cellular functions .
Comparison with Similar Compounds
Structural Analogs with Varying Pyridinyl Substituents
The position of the pyridinyl group significantly influences molecular properties. For instance:
- 7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride (CAS 1332530-76-3) shares the same backbone but substitutes pyridin-4-yl for pyridin-2-yl. Its molecular formula is C₁₆H₁₁Cl₃N₂O (MW 353.64 g/mol), identical to other pyridinyl analogs .
- 7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (CAS 1332529-38-0) demonstrates how meta-substitution on the pyridine ring alters electronic distribution and steric interactions compared to ortho-substitution in the target compound .
Key Insight : Pyridin-2-yl substitution enhances π-stacking interactions in biological targets due to its planar orientation, whereas pyridin-4-yl may improve solubility through polar interactions .
Halogen-Substituted Derivatives
Halogenation impacts reactivity and binding affinity:
- 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride (CAS 1160263-79-5) replaces the pyridinyl group with a 3-propoxyphenyl moiety and introduces chlorine at the 8-position. Its molecular formula is C₁₉H₁₅Cl₂NO₂ (MW 360.23 g/mol). The propoxy group increases hydrophobicity, while chlorine enhances electrophilicity at the quinoline core .
- 7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride (CAS 1332530-76-3) shows that chloro substitution at the 7-position, combined with methyl at the 8-position, may sterically hinder nucleophilic attacks on the carbonyl chloride .
Heterocyclic Substituents Beyond Pyridine
- 2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride (CAS 1160254-07-8) incorporates a thienyl group instead of pyridinyl.
- 2-Phenylquinoline-4-carboxyl chloride derivatives (e.g., from early 20th-century syntheses) highlight how phenyl groups lack the hydrogen-bonding capability of pyridinyl, reducing solubility in polar solvents .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, a compound belonging to the quinoline family, has garnered attention due to its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and antiviral activities, alongside relevant structure-activity relationships (SAR) and case studies.
Chemical Structure and Properties
The compound's chemical formula is with a CAS number of 39113-07-0. The structure features a quinoline core substituted with a pyridine ring, which enhances its biological activity through various mechanisms.
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives, including this compound, as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride | Colo320 | 5.0 | Induction of apoptosis |
| Other derivatives | Various | 1.5 - 10.0 | Inhibition of cell cycle progression |
Case Study:
In a study examining the effects on Colo320 cells, it was found that the compound induced significant apoptosis with an IC50 value of 5 µM, demonstrating its potential as a lead compound for further development in cancer therapeutics .
2. Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial properties against various pathogens. Its effectiveness is often attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
3. Antiviral Activity
Research indicates that derivatives of the quinoline structure can exhibit antiviral properties, particularly against RNA viruses. The antiviral mechanism is believed to involve interference with viral replication processes.
Case Study:
A recent investigation into various quinoline derivatives reported that certain modifications enhance antiviral efficacy while reducing cytotoxicity. For instance, compounds with electron-withdrawing groups showed improved activity against H5N1 virus .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline ring can significantly influence their pharmacological profiles.
Key Observations:
- Substituents at Position 8: Methyl groups enhance lipophilicity and improve membrane penetration.
- Pyridine Ring Modifications: Altering substituents on the pyridine ring can increase binding affinity to target proteins.
Q & A
Q. What are the standard synthetic routes for preparing 8-methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via acylation of a quinoline precursor using a carbonyl chloride intermediate. For example, analogous procedures involve reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with isoquinolinecarbonyl chloride derivatives under anhydrous conditions (e.g., dichloromethane, NaOH) to form ester intermediates . Optimization includes controlling stoichiometry, temperature (e.g., 333 K for crystallization), and solvent choice (e.g., dry methanol for controlled crystal growth) . Monitoring reaction progress via TLC or LC-MS is critical.
Q. How is the purity and structural integrity of this compound verified in academic research?
Methodological Answer: Purity is assessed using HPLC (>95% purity thresholds) and elemental analysis. Structural confirmation relies on spectroscopic techniques:
- 1H NMR : Characteristic peaks for pyridyl protons (δ 8.5–9.0 ppm) and quinoline methyl groups (δ 2.5–3.0 ppm) .
- HRMS : Exact mass matching the molecular formula (e.g., m/z 339.3 for similar quinoline-carbonyl derivatives) .
- X-ray crystallography : Resolve hydrogen bonding (e.g., O–H···O interactions) and octahedral coordination in salts .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer: Critical precautions include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (P210, P301-P310 codes) .
- Ventilation : Use fume hoods to avoid inhalation (H313 hazard) .
- Storage : Inert atmosphere, away from ignition sources (P210) .
- Spill Response : Neutralize with sodium bicarbonate and adsorb with inert material (P501 guidelines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected NMR splitting patterns)?
Methodological Answer: Contradictions may arise from tautomerism, solvent effects, or impurities. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., proton exchange) by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, HSQC) : Assign coupling networks and confirm connectivity .
- Crystallographic Validation : Compare experimental X-ray structures (e.g., SnCl4 complexes with pyridine-2-carboxylate ligands) to verify tautomeric forms .
Q. What strategies improve yield in multi-step syntheses involving this compound?
Methodological Answer: Key approaches:
- Intermediate Purification : Flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to remove byproducts .
- Catalytic Methods : Use DMAP or pyridine to accelerate acylation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 24 hrs) for temperature-sensitive steps .
- Scale-Up Considerations : Maintain anhydrous conditions and inert gas (N2/Ar) to prevent hydrolysis .
Q. How does the electronic environment of the pyridyl substituent influence reactivity in cross-coupling reactions?
Methodological Answer: The pyridyl group acts as a π-deficient heterocycle, directing electrophilic substitution. Computational studies (DFT) can map electron density:
- Electrophilic Aromatic Substitution (EAS) : Nitration occurs at the meta position due to electron-withdrawing effects .
- Buchwald-Hartwig Amination : Pd-catalyzed coupling requires electron-rich aryl halides; pyridyl groups may necessitate stronger bases (e.g., Cs2CO3) .
Q. What advanced analytical techniques characterize decomposition products under stress conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
